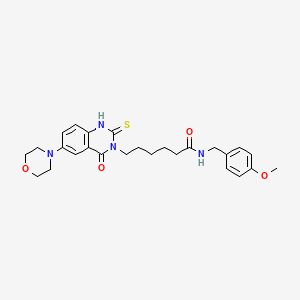

N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Description

N-(4-Methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a hexanamide linker bridging a 4-methoxybenzyl group and a 6-morpholino-substituted quinazolinone core. The quinazolinone scaffold is functionalized with a thioxo group at position 2 and a morpholino ring at position 6, which may enhance solubility and modulate biological interactions.

Properties

Molecular Formula |

C26H32N4O4S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C26H32N4O4S/c1-33-21-9-6-19(7-10-21)18-27-24(31)5-3-2-4-12-30-25(32)22-17-20(29-13-15-34-16-14-29)8-11-23(22)28-26(30)35/h6-11,17H,2-5,12-16,18H2,1H3,(H,27,31)(H,28,35) |

InChI Key |

YSNSWTWWTSNAIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline, and hexanoyl chloride. The reaction conditions may involve:

Step 1: Formation of the quinazolinone core through cyclization reactions.

Step 2: Introduction of the morpholino group via nucleophilic substitution.

Step 3: Coupling with hexanoyl chloride to form the final amide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to accelerate reactions.

- Purification techniques such as recrystallization or chromatography.

- Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.

Substitution: Nucleophilic substitution at the morpholino group.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Quinazolinone Derivatives with Varied Substituents

The target compound shares a quinazolinone core with compounds in and , but its substituents differ significantly:

- Morpholino Group: The 6-morpholino substituent in the target compound contrasts with bromo (e.g., 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ) or unsubstituted quinazolinones. Morpholino’s electron-rich nature may improve solubility and hydrogen-bonding capacity compared to halogens or alkyl groups.

Amide Linker Variations

- Chain Length : The hexanamide linker in the target compound is longer than the pentanamide/butanamide chains in ’s derivatives (e.g., N-(5-bromopyridin-3-yl)-5-(2,4-dioxoquinazolin-3(4H)-yl)pentanamide). Longer chains may increase flexibility and influence pharmacokinetics .

- Aryl Substituents : The 4-methoxybenzyl group distinguishes it from analogs with dihydrobenzo[dioxin], bromopyridinyl, or 2-thienylmethyl groups. Methoxybenzyl moieties are associated with enhanced membrane permeability and metabolic stability .

Structural Analogues and Their Reported Activities

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic compound belonging to the class of quinazolinone derivatives. Its complex structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound features several functional groups that enhance its biological properties:

| Component | Description |

|---|---|

| Quinazolinone Core | A bicyclic structure known for diverse biological activities. |

| Morpholino Group | Enhances solubility and potential interactions with biological targets. |

| Methoxybenzyl Group | Contributes to the compound's pharmacological profile. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The binding affinity and selectivity towards these targets can modulate their activity, leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazolinone derivatives can inhibit tubulin polymerization, which is critical in cancer cell proliferation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. The presence of the thioxo group enhances its efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory potential. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation .

Study 1: Anticancer Activity

A study conducted on a series of quinazolinone derivatives revealed that modifications around the quinazolinone core significantly enhanced anticancer activity against various cancer cell lines, including melanoma and prostate cancer. The most promising derivatives showed IC50 values in the nanomolar range .

Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.